
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthrene moiety and a dioxaborolane ring. The presence of boron in its structure makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene derivatives with boronic acid or boronate esters under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene-3-boronic acid reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The phenanthrene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Various reduced boron species.
Substitution: Substituted phenanthrene derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its boron content.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various organic and inorganic species, making it a versatile component in chemical reactions. In biological systems, boron-containing compounds can interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene derivatives: Compounds like phenanthrene-9-boronic acid.
Dioxaborolane derivatives: Compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is unique due to the combination of the phenanthrene moiety and the dioxaborolane ring. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C20H21BO2 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-phenanthren-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-12-11-15-10-9-14-7-5-6-8-17(14)18(15)13-16/h5-13H,1-4H3 |
Clé InChI |
FAEZWACYXZQMLN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

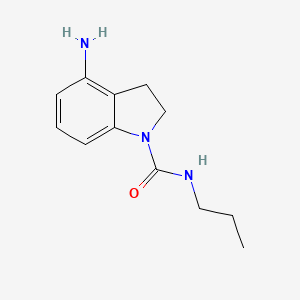
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)

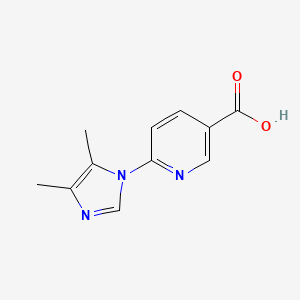
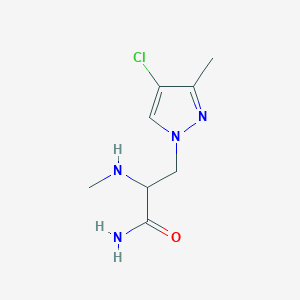

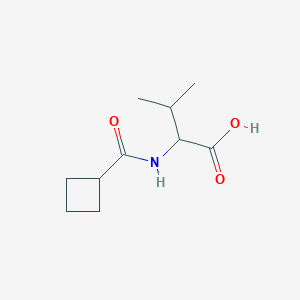
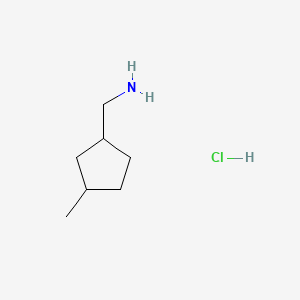
![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)

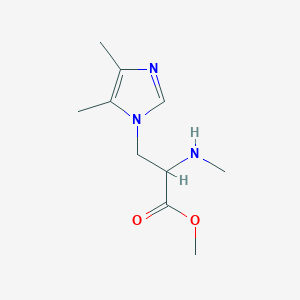
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
